2,3-Dibromo-bicyclo(2.2.1)heptane
Description
Structure
2D Structure
Properties
CAS No. |
60154-53-2 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
(1S,3R,4R)-2,3-dibromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6-,7?/m1/s1 |
InChI Key |
IZDDPSZQOJBKGK-JFRCYRBUSA-N |
Canonical SMILES |
C1CC2CC1C(C2Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibromobicyclo 2.2.1 Heptane
Direct Halogenation Strategies
The most common approach for the synthesis of 2,3-Dibromobicyclo[2.2.1]heptane involves the direct addition of bromine (Br₂) to a bicyclo[2.2.1]heptene precursor.
Bromination of Norbornene and Related Bicyclo[2.2.1]heptene Precursors
The reaction of norbornene with bromine is a well-studied electrophilic addition. cdnsciencepub.com This reaction typically yields a mixture of dibrominated products, including various isomers of 2,3-Dibromobicyclo[2.2.1]heptane. cdnsciencepub.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride or a more polar solvent such as methylene (B1212753) chloride. cdnsciencepub.com
The bromination of substituted norbornene derivatives has also been investigated. For instance, the bromination of endo-7-bromonorbornene at different temperatures results in a mixture of addition products. nih.govbeilstein-journals.org Similarly, the low and high-temperature bromination of 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene have been studied to understand the role of neighboring group participation and rearrangements. metu.edu.tr The use of N-bromosuccinimide (NBS) in the presence of water as a bromine source for the bromofunctionalization of norbornene has also been reported, leading to the formation of bromohydrins. arkat-usa.org
Regioselectivity and Stereoselectivity in Bromine Addition Reactions
However, the reaction is not always straightforward and can lead to a complex mixture of products. The bromination of norbornene can yield five different dibromide isomers, which have been identified as kinetically controlled products of ionic addition. cdnsciencepub.com The stereochemistry of these products is influenced by the potential for rearrangements and the participation of neighboring groups. For example, in the bromination of certain norbornene derivatives, the formation of rearranged products is observed, particularly at low temperatures. researchgate.net The structure and stereochemistry of the resulting dibromonorbornanes are typically determined using NMR spectroscopy, with particular attention to long-range couplings and the γ-gauche effect. nih.govbeilstein-journals.org
Influence of Reaction Conditions on Product Distribution
The distribution of products in the bromination of norbornene and its derivatives is highly dependent on the reaction conditions, including temperature, solvent, and the presence of radical initiators or inhibitors.
Temperature: Low-temperature brominations often favor the formation of rearranged products, while high-temperature reactions may lead to non-rearranged products. researchgate.net For example, the electrophilic addition of bromine to 'endo-benzocyclobutanorbornene' at -50°C yields rearranged dibromides, whereas at 150°C, the non-rearranged product is formed exclusively. researchgate.net
Solvent: The choice of solvent can influence the reaction pathway. In carbon tetrachloride, the bromination of norbornene can proceed through both ionic and radical mechanisms, with the proportion of the 2-exo,3-endo dibromide increasing at higher concentrations of reactants. cdnsciencepub.com In contrast, reactions in methylene chloride tend to follow an ionic pathway. cdnsciencepub.com
Additives: The presence of radical inhibitors, such as diphenylpicrylhydrazyl, can suppress the radical pathway in carbon tetrachloride, leading to a product distribution similar to that observed in methylene chloride. cdnsciencepub.com Conversely, radical initiators can promote the formation of products arising from a radical mechanism. The presence of a base like calcium carbonate can neutralize the hydrogen bromide formed during the reaction, which can sometimes influence the product composition by preventing secondary isomerizations, although in the case of norbornene bromination, the dibromide products were found to be stable to the reaction conditions. cdnsciencepub.com
Table 1: Product Distribution in the Bromination of Norbornene under Various Conditions
| Solvent | Additive | 2-exo,3-endo-dibromide (%) | 2-exo,7-syn-dibromide (%) | Other Dibromides (%) | Reference |
| Methylene Chloride | None | Major Product | Minor Product | - | cdnsciencepub.com |
| Carbon Tetrachloride | None (high conc.) | Increased Amount | Decreased Amount | - | cdnsciencepub.com |
| Carbon Tetrachloride | Diphenylpicrylhydrazyl | Reduced by Half | - | - | cdnsciencepub.com |
| Methylene Chloride | Calcium Carbonate | Same as without | Same as without | - | cdnsciencepub.com |
Note: This table provides a qualitative summary of the findings. Quantitative percentages can vary based on specific reaction parameters.
Indirect Synthetic Routes to 2,3-Dibromobicyclo[2.2.1]heptane
Besides direct bromination, 2,3-Dibromobicyclo[2.2.1]heptane can be synthesized through indirect methods.
Approaches involving Diels-Alder Cycloadditions to Bicyclo[2.2.1]heptane Scaffolds
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane skeleton. nih.govresearchgate.net While not a direct route to 2,3-Dibromobicyclo[2.2.1]heptane, it is fundamental in creating the norbornene precursor. The reaction of cyclopentadiene (B3395910) with a dienophile like maleic anhydride (B1165640), followed by further transformations, is a classic example. researchgate.net A sequential Diels-Alder reaction followed by a rearrangement has been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptanes. nih.gov Furthermore, an organocatalytic formal [4+2] cycloaddition has been utilized to access bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Once the bicyclo[2.2.1]heptene scaffold is in place, direct bromination as described in section 2.1 can be performed.
Conversion from other Halogenated Bicyclo[2.2.1]heptane Derivatives (e.g., polyhalogenated species)
The synthesis of 2,3-Dibromobicyclo[2.2.1]heptane can also be envisioned through the transformation of other halogenated bicyclo[2.2.1]heptane derivatives. For instance, dehalogenation reactions of polyhalogenated species could potentially lead to the desired dibromide. An alkoxylation reaction has been reported to occur through the dehalogenation of 2,3-dibromobicyclo[2.2.1]heptane with zinc dust in an alcoholic solution, suggesting that reductive dehalogenation pathways are feasible within this system. researchgate.net The synthesis of halogenated anthraquinones from halogenated thiophenes involves halogenated bicyclo[2.2.1]heptene intermediates, which could potentially be isolated and further manipulated. sciforum.net
Asymmetric Synthesis Methodologies for Chiral Bicyclo[2.2.1]heptane Derivatives
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for the synthesis of biologically significant molecules and for applications in asymmetric catalysis. rsc.org A variety of methods have been established to access these chiral structures, moving beyond classical resolution to more sophisticated catalytic and auxiliary-controlled strategies.
One prominent strategy involves the use of chiral auxiliaries. For instance, an enantiodivergent synthesis of a bicyclo[2.2.1]heptane lactone has been achieved using 10-mercaptoisoborneol as a chiral auxiliary in a Diels-Alder reaction. rsc.org Subsequent reductive elimination of the auxiliary with samarium(II) iodide allows for its recovery, making the process versatile. rsc.org
Catalytic asymmetric synthesis offers a more atom-economical approach. Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been successfully employed to create chiral bicyclo[2.2.1]heptadiene skeletons with excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee). nih.gov This method leads to the formation of novel chiral diene ligands that can be used for further asymmetric transformations. nih.gov
Organocatalysis has also emerged as a powerful tool. A formal [4+2] cycloaddition reaction, enabled by an organocatalyst, provides rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner (e.g., 94% ee). rsc.org This approach is valued for its mild, metal-free, and operationally simple conditions. rsc.org
Furthermore, enzymatic resolutions are a viable method for obtaining optically active intermediates. Key intermediates for synthesizing bicyclo[2.2.1]heptane derivatives have been successfully resolved using enzymes like Novozym 435. lu.se
Table 1: Asymmetric Synthesis Methodologies for Bicyclo[2.2.1]heptane Derivatives
| Methodology | Catalyst / Reagent | Key Feature | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Auxiliary-Controlled Diels-Alder | 10-mercaptoisoborneol auxiliary; SmI₂ for removal | Enantiodivergent synthesis of lactones; recoverable auxiliary. rsc.org | Not specified in abstract, but produces distinct enantiomers. rsc.org |
| Rhodium-Catalyzed Bis-cyclization | Rhodium catalyst with a chiral diene ligand | Asymmetric arylative bis-cyclization of a 1,6-enyne. nih.gov | 99% ee nih.gov |
| Organocatalytic Formal [4+2] Cycloaddition | Diarylprolinol silyl (B83357) ether derivatives | Metal-free reaction providing access to bicyclo[2.2.1]heptane-1-carboxylates. rsc.org | Up to 94% ee rsc.org |
| Enzymatic Kinetic Resolution | Novozym 435 | Resolution of racemic bicyclic epoxyketones. lu.se | Not specified |
Advanced Synthetic Techniques and Challenges in 2,3-Dibromobicyclo[2.2.1]heptane Preparation
The preparation of 2,3-Dibromobicyclo[2.2.1]heptane and its derivatives is accompanied by specific challenges, primarily related to stereocontrol and selective functionalization. The rigid, strained bicyclic system dictates the stereochemical outcome of reactions, presenting both a challenge and an opportunity for synthetic chemists.
A significant challenge lies in the stereospecificity of subsequent reactions. For example, elimination reactions on 2,3-dibromobicyclo[2.2.1]heptane are highly dependent on the stereochemistry of the starting material. The cis isomer, which possesses hydrogen and bromine atoms in an anti-periplanar configuration, undergoes elimination much more rapidly than the trans isomer where this geometric requirement is not met. pearson.com This highlights the critical importance of controlling the diastereoselectivity during the initial bromination or synthesis of the bicyclic core.
Advanced synthetic techniques are often required to overcome these challenges and to selectively manipulate the di-halogenated scaffold.
Selective Dehalogenation: The stepwise functionalization of the dibromide is a key technique. An alkoxylation reaction can be achieved through the dehalogenation of 2,3-Dibromobicyclo[2.2.1]heptane using zinc dust in an alcoholic solution, demonstrating a method for selective transformation. researchgate.net
Metal-Halogen Exchange: For more complex modifications, metal-halogen exchange reactions are employed. The use of reagents like iPrMgCl·LiCl can facilitate Br/Mg exchange on related di-bromo bicyclic systems, creating organometallic intermediates that can be trapped with various electrophiles. uni-muenchen.de This allows for the introduction of new functional groups with high regioselectivity.
Asymmetric Desymmetrization: A highly advanced strategy involves the enantioselective desymmetrization of a meso-2,3-dihalobicyclo[2.2.1]heptene precursor. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a chiral ligand to control the stereochemical outcome. bath.ac.uk This method is pivotal in constructing enantiopure, highly functionalized bicyclic systems. bath.ac.uk
The unique and rare nature of some bicyclo[2.2.1]heptane derivatives is underscored by suppliers who may not provide analytical data, placing the responsibility of confirming identity and purity on the researcher. sigmaaldrich.com This suggests that the synthesis, purification, and characterization of these compounds can be non-trivial.
Table 2: Challenges and Advanced Techniques in 2,3-Dibromobicyclo[2.2.1]heptane Synthesis
| Challenge | Advanced Synthetic Technique | Description |
|---|---|---|
| Stereocontrol in Subsequent Reactions | Stereoselective Synthesis | Control of diastereoselectivity during synthesis is crucial as reactivity (e.g., elimination) is highly dependent on the stereoisomer. pearson.com |
| Selective Functionalization | Stepwise Dehalogenation/Alkoxylation | Use of reagents like zinc dust to effect selective dehalogenation and formation of new C-O bonds. researchgate.net |
| Regioselective C-C Bond Formation | Metal-Halogen Exchange | Generation of organomagnesium intermediates from the dibromide for subsequent reaction with electrophiles. uni-muenchen.de |
| Accessing Enantiopure Derivatives | Asymmetric Desymmetrization | Catalytic methods like enantioselective Suzuki-Miyaura coupling to convert meso-dihalides into chiral products. bath.ac.uk |
Reaction Mechanisms and Reactivity of 2,3 Dibromobicyclo 2.2.1 Heptane
Elimination Reactions (Dehydrohalogenation)
Dehydrohalogenation of 2,3-Dibromobicyclo[2.2.1]heptane involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a double bond, leading to bicyclo[2.2.1]heptene derivatives. The facility and outcome of these reactions are dictated by the mechanistic pathway (E1 or E2) and the stereochemical alignment of the leaving groups.
E1 and E2 Reaction Pathways in Bicyclo[2.2.1]heptane Systems
Elimination reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway.
E1 Reaction: This is a two-step process where the leaving group departs first to form a carbocation intermediate. numberanalytics.com A base then removes a proton from an adjacent carbon to form the double bond. numberanalytics.com The rate of the E1 reaction is dependent only on the concentration of the substrate and is favored by conditions that stabilize the carbocation, such as polar protic solvents and the presence of a tertiary carbon center. youtube.commasterorganicchemistry.comkccollege.ac.in
E2 Reaction: This is a one-step, concerted mechanism where a strong base removes a proton at the same time as the leaving group departs. numberanalytics.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base. masterorganicchemistry.com
In the bicyclo[2.2.1]heptane system, the rigid structure introduces significant ring strain, which can influence the favorability of forming a planar carbocation intermediate required for the E1 pathway. nih.govmasterorganicchemistry.com
Stereochemical Requirements for Elimination (e.g., anti-periplanar configuration)
The E2 reaction has a strict stereochemical requirement for the hydrogen and the leaving group to be in an anti-periplanar arrangement. This means they must be in the same plane and on opposite sides of the C-C bond. numberanalytics.compearson.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond. kccollege.ac.in
In the rigid bicyclo[2.2.1]heptane framework, the ability to achieve this anti-periplanar geometry is often restricted. numberanalytics.com For instance, certain isomers of 2,3-dibromobicyclo[2.2.1]heptane may have the hydrogen and bromine atoms in a syn- or gauche-relationship, making E2 elimination difficult or impossible. The cis isomer of a 2,3-dihalobicyclo[2.2.1]heptane may have H and Br atoms in an anti-periplanar configuration, allowing for a faster elimination reaction compared to the trans isomer where they are not. pearson.com
| Elimination Pathway | Rate Determining Step | Stereochemical Requirement | Favored by |
| E1 | Formation of carbocation | None | Weak bases, polar protic solvents |
| E2 | Concerted removal of H+ and leaving group | Anti-periplanar | Strong bases |
Formation of Bicyclo[2.2.1]heptene Derivatives
The dehydrohalogenation of 2,3-dibromobicyclo[2.2.1]heptane can lead to the formation of bicyclo[2.2.1]heptene or its derivatives. google.comgoogle.com The specific product formed will depend on which hydrogen is removed. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product in elimination reactions, although exceptions can occur depending on the base and substrate structure. masterorganicchemistry.com In some instances, double dehydrohalogenation can occur to form dienes. thieme.de
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on 2,3-dibromobicyclo[2.2.1]heptane are also heavily influenced by the constraints of the bridged ring system. These reactions can theoretically proceed via SN1 or SN2 pathways.
Considerations for SN1 and SN2 Reactivity in Bridged Systems
SN2 Reaction: This bimolecular reaction requires a backside attack by the nucleophile, leading to an inversion of stereochemistry. youtube.comle.ac.ukmasterorganicchemistry.com In the bicyclo[2.2.1]heptane system, the rigid cage-like structure can sterically hinder the backside approach of a nucleophile, making SN2 reactions at certain positions difficult. quora.com For example, substitution at the endo position is often more hindered than at the exo position.
| Substitution Pathway | Rate Determining Step | Stereochemistry | Hindrance Effect |
| SN1 | Formation of carbocation | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Less sensitive to steric hindrance |
| SN2 | Nucleophilic attack | Inversion of configuration youtube.com | Highly sensitive to steric hindrance masterorganicchemistry.com |
Strain Energy and Carbocation Stability in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane skeleton possesses significant ring strain, estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This inherent strain plays a crucial role in its reactivity. The formation of a carbocation intermediate in an SN1 reaction would require a change in hybridization from sp3 to sp2, which is energetically costly in this rigid system as it cannot adopt the preferred planar geometry around the positive charge. quora.com This high strain energy destabilizes the carbocation, making the SN1 pathway less likely compared to open-chain or larger ring systems. stackexchange.comresearchgate.net Consequently, reactions that can proceed without forming a high-energy carbocation intermediate, such as the E2 pathway with the correct stereochemistry, are often favored.
Reductive Dehalogenation Reactions
The removal of the two bromine atoms from 2,3-Dibromobicyclo[2.2.1]heptane can be achieved through various reductive processes, leading to the formation of an alkene or, in the presence of a nucleophilic solvent, to alkoxylation products.
Dehalogenation with Reducing Agents (e.g., Zinc Dust)
The reaction of 2,3-Dibromobicyclo[2.2.1]heptane with reducing agents like zinc dust is a classic method for the generation of the corresponding alkene, bicyclo[2.2.1]hept-2-ene. This reaction proceeds via a vicinal elimination mechanism. The stereochemistry of the starting dibromide plays a crucial role in the reaction rate. For an efficient E2 elimination to occur, the two bromine atoms must be in an anti-periplanar conformation. In the bicyclo[2.2.1]heptane system, the exo,cis-isomer allows for this anti-periplanar arrangement with the C-C bond, facilitating a concerted elimination. In contrast, the endo,cis-isomer, where the bromine atoms are syn-periplanar to the C-C bond, and the trans-isomers lack this ideal stereochemical alignment, leading to slower reaction rates.
The reaction is believed to involve the formation of an organozinc intermediate on the surface of the zinc metal. The transfer of electrons from the zinc to the carbon-bromine bonds leads to the cleavage of these bonds and the formation of the double bond.
Table 1: Reductive Dehalogenation of 2,3-Dibromobicyclo[2.2.1]heptane Isomers with Zinc Dust
| Starting Isomer | Product | Stereochemistry Requirement | Relative Rate |
| exo,cis-2,3-Dibromobicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-2-ene | Anti-periplanar C-Br bonds | Faster |
| endo,cis-2,3-Dibromobicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-2-ene | Syn-periplanar C-Br bonds | Slower |
| trans-2,3-Dibromobicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-2-ene | Non-ideal dihedral angle for elimination | Slower |
Formation of Alkoxylation Products via Dehalogenation-Alkoxylation
When the reductive dehalogenation of 2,3-Dibromobicyclo[2.2.1]heptane with zinc dust is carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, alkoxylation products can be formed alongside the expected alkene. aklectures.comresearchgate.net This reaction pathway suggests that the intermediate formed upon the initial reduction can be trapped by the solvent. The mechanism likely involves the formation of a bridged intermediate, which can then be attacked by the alcohol nucleophile. The distribution of alkene and alkoxylation products can be influenced by the specific isomer of the starting material and the reaction conditions.
Rearrangement Reactions and Skeletal Transformations
The rigid and strained bicyclo[2.2.1]heptane framework is prone to various rearrangement reactions, particularly under acidic or photochemical conditions. These transformations often involve the migration of alkyl or hydride groups and can lead to structurally diverse products.
Acid-Catalyzed Rearrangements
Under acidic conditions, using either Brønsted or Lewis acids, 2,3-Dibromobicyclo[2.2.1]heptane can undergo skeletal rearrangements. youtube.comnih.govd-nb.info These reactions typically proceed through carbocationic intermediates. The initial step often involves the protonation or coordination of a Lewis acid to one of the bromine atoms, facilitating its departure as a leaving group and generating a secondary carbocation. This carbocation can then undergo a series of Wagner-Meerwein rearrangements, which are aklectures.comtue.nl-sigmatropic shifts of alkyl or hydride groups, to form more stable carbocationic intermediates. tue.nlresearchgate.net For instance, a 1,2-hydride shift or a 1,2-alkyl shift can lead to the formation of a more stable tertiary carbocation or relieve ring strain. The final product is then formed by the loss of a proton or by trapping of the carbocation by a nucleophile. The specific nature of the rearranged products is highly dependent on the structure of the starting material and the reaction conditions.
Photochemical Rearrangements
The photochemical irradiation of bicyclo[2.2.1]heptane derivatives can induce unique rearrangements that are not typically observed under thermal conditions. These reactions often proceed through excited states and can involve sigmatropic shifts. aklectures.comstereoelectronics.orgyoutube.com For dihalo-substituted bicyclo[2.2.1]heptanes, photochemical stimulation can lead to homolytic cleavage of the carbon-bromine bond, generating radical intermediates. These radicals can then undergo rearrangements, such as aklectures.comlibretexts.org- or aklectures.comwikipedia.org-sigmatropic shifts, leading to the formation of isomeric products. libretexts.orgwikipedia.org The specific outcome of the photochemical rearrangement is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For example, a photochemically allowed aklectures.comlibretexts.org-suprafacial sigmatropic shift could lead to the migration of a bromine atom to a different position on the bicyclic framework.
Mechanistic Insights into Bridged Intermediates
The reactions of 2,3-Dibromobicyclo[2.2.1]heptane, particularly in polar solvents or under acidic conditions, often involve the formation of bridged intermediates. These can be either bridged halonium ions or non-classical carbocations. The participation of a neighboring bromine atom in the departure of the other bromine atom can lead to the formation of a bromonium ion, where the bromine atom is bonded to two carbon atoms. tue.nledscl.in This neighboring group participation can explain the stereochemical outcome of certain reactions, as the nucleophile will typically attack from the side opposite to the bridged intermediate.
Furthermore, the carbocations generated from the bicyclo[2.2.1]heptane skeleton are known to exhibit non-classical behavior, where the positive charge is delocalized over more than two atoms through sigma bond participation. Computational studies and spectroscopic evidence, such as NMR, have been instrumental in providing insights into the structure and stability of these bridged intermediates. researchgate.net These intermediates play a critical role in directing the course of rearrangements and determining the final product distribution.
Comparative Reactivity Studies with Related Halogenated Bicyclo[2.2.1]heptanes
The reactivity of 2,3-dibromobicyclo[2.2.1]heptane is significantly influenced by its stereochemistry and the nature of the halogen substituents. Comparative studies with its isomers, such as 2,7-dibromobicyclo[2.2.1]heptane, and analogues with different halogens, like 2,3-dichlorobicyclo[2.2.1]heptane, provide valuable insights into the mechanistic pathways of its reactions, particularly elimination and substitution reactions.
Elimination Reactions
Elimination reactions of dihalobicyclo[2.2.1]heptanes are highly dependent on the stereochemical arrangement of the hydrogen and the leaving group (halogen). For an E2 elimination to occur, an anti-periplanar or syn-periplanar arrangement is generally required.
In the case of 2,3-dibromobicyclo[2.2.1]heptane isomers, the rate of elimination can vary dramatically. For instance, the cis-isomer of a 2,3-dibromobicyclo[2.2.1]heptane derivative can undergo an elimination reaction much faster than its trans-isomer. pearson.com This is because the cis-isomer can readily adopt a conformation where a hydrogen atom and a bromine atom are in an anti-periplanar configuration, which is ideal for the E2 mechanism. In the trans-isomer, such an arrangement is not possible without significant distortion of the rigid bicyclic framework. pearson.com The propensity for E2 eliminations to form the more stable alkene product, as dictated by the Zaitsev rule, is also a key factor, although bulky bases can favor the formation of the less substituted alkene (Hofmann product). libretexts.org
Comparative dehydrobromination studies of 2,3-dibromobicyclo[2.2.1]heptane and 2,7-dibromobicyclo[2.2.1]heptane have been reported. acs.org The rigid structure of the bicyclo[2.2.1]heptane system imposes strict stereochemical constraints that influence the rates and products of these reactions.
Substitution and Rearrangement Reactions
The addition of dihalocarbenes to bicyclo[2.2.1]heptene and its derivatives often leads to rearranged products. For example, the addition of dichlorocarbene (B158193) to norbornylene gives an isomeric C8H10Cl2 product instead of the expected dichlorocyclopropane derivative. datapdf.com Similarly, the addition of dibromocarbene to bicyclo[2.2.1]heptene results in the direct formation of exo-3,4-dibromobicyclo[3.2.1]octene-2, indicating that the intermediate dibromocyclopropane readily rearranges. acs.org
In solvolysis reactions, the nature of the halogen and its position on the bicyclic ring play a crucial role. For instance, the solvolysis of a C8H10Cl2 isomer in 90% formic acid results in the evolution of hydrogen chloride gas. datapdf.com The electrophilic addition of bromine to norbornene derivatives can also lead to rearranged products, with the reaction mechanism and product distribution being influenced by temperature and the presence of neighboring groups. researchgate.net
The reactivity of 2,3-dibromobicyclo[2.2.1]heptane can also be compared to its dichloro-analogue, 2,3-dichlorobicyclo[2.2.1]heptane. Generally, bromides are better leaving groups than chlorides, which would suggest that 2,3-dibromobicyclo[2.2.1]heptane would be more reactive in nucleophilic substitution and elimination reactions where the carbon-halogen bond is broken in the rate-determining step.
Comparative Data
The following table summarizes the comparative reactivity of 2,3-dibromobicyclo[2.2.1]heptane with related compounds in various reactions.
| Compound | Reaction Type | Reactivity Comparison/Observation | Reference |
| cis-2,3-Dibromobicyclo[2.2.1]heptane | E2 Elimination | Much faster elimination rate compared to the trans-isomer due to the presence of anti-periplanar H and Br. | pearson.com |
| trans-2,3-Dibromobicyclo[2.2.1]heptane | E2 Elimination | Slower elimination rate as it lacks an anti-periplanar arrangement of H and Br. | pearson.com |
| 2,7-Dibromobicyclo[2.2.1]heptane | Dehydrobromination | Reactivity is influenced by the unique stereochemistry of the 7-bromo position. | acs.org |
| 2,3-Dichlorobicyclo[2.2.1]heptane | Substitution/Elimination | Generally less reactive than the dibromo analogue due to the poorer leaving group ability of chloride compared to bromide. | |
| Bicyclo[2.2.1]heptene | Dibromocarbene Addition | The intermediate tricyclane is unstable and rearranges to exo-3,4-dibromobicyclo[3.2.1]octene-2. | acs.org |
| Norbornylene | Dichlorocarbene Addition | Yields a rearranged C8H10Cl2 product instead of the direct adduct. | datapdf.com |
Stereochemistry and Conformational Analysis of 2,3 Dibromobicyclo 2.2.1 Heptane
Analysis of Diastereomeric and Enantiomeric Forms (Endo/Exo, Syn/Anti Configurations)
The substitution of two bromine atoms on the bicyclo[2.2.1]heptane skeleton at positions 2 and 3 can result in several diastereomers. The spatial arrangement of these bromine substituents is described using the endo/exo and syn/anti nomenclature. The exo position refers to a substituent that is on the same side as the one-carbon bridge (C7), while the endo position indicates a substituent on the opposite side.
For 2,3-disubstituted bicyclo[2.2.1]heptanes, three main diastereomers are possible:
exo,exo-2,3-Dibromobicyclo[2.2.1]heptane: Both bromine atoms are in the exo position. This isomer possesses a Cs plane of symmetry and is therefore achiral (a meso compound).
endo,endo-2,3-Dibromobicyclo[2.2.1]heptane: Both bromine atoms are in the endo position. This isomer also has a Cs plane of symmetry and is achiral.
exo,endo-2,3-Dibromobicyclo[2.2.1]heptane: One bromine atom is in the exo position, and the other is in the endo position. This isomer is chiral and exists as a pair of enantiomers.
The terms syn and anti can also be used to describe the relative orientation of the substituents. In the context of 2,3-disubstitution, syn would refer to both substituents being on the same face of the cyclopentane (B165970) ring (as in the exo,exo and endo,endo isomers), while anti would describe substituents on opposite faces (as in the exo,endo isomer).
Each of these stereoisomers will exhibit unique physical and spectroscopic properties due to the different spatial relationships between the bromine atoms and the rest of the bicyclic framework.
Conformational Flexibility and Ring Strain within the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane system is characterized by its rigid structure, which significantly limits its conformational flexibility. canterbury.ac.nz This rigidity arises from the bridged nature of the rings, which locks the six-membered ring into a boat-like conformation. Unlike cyclohexane, which can readily undergo chair-flipping, the bicyclo[2.2.1]heptane skeleton is conformationally constrained.
This rigidity, however, comes at the cost of considerable ring strain. The sources of this strain include:
Angle Strain: The ideal sp³ bond angle is 109.5°, but the bond angles within the bicyclo[2.2.1]heptane framework are distorted from this ideal value.
Torsional Strain: There are unfavorable eclipsing interactions between adjacent C-H and C-C bonds. canterbury.ac.nz
The presence of bulky substituents like bromine atoms in 2,3-dibromobicyclo[2.2.1]heptane can further influence the conformational energetics. Steric interactions between the bromine atoms and with the hydrogen atoms on the bicyclic frame can lead to increased strain, particularly in the endo positions due to their proximity to the C7 bridge and the other ring. Molecular mechanics calculations on related structures, such as exo,exo-2,3-dibromobicyclo[2.2.1]heptane, can be used to estimate these steric interactions and predict the most stable conformations. canterbury.ac.nz
Methods for Stereochemical Elucidation
The definitive determination of the stereochemistry of the various isomers of 2,3-dibromobicyclo[2.2.1]heptane relies on a combination of powerful analytical techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for assigning the stereochemistry of bicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and coupling constants.
¹H NMR Spectroscopy: The chemical shifts of the protons attached to the carbon atoms bearing the bromine atoms (H-2 and H-3) are highly dependent on their exo or endo orientation. Generally, exo protons resonate at a different frequency compared to endo protons.
Crucially, the vicinal coupling constants (³JHH) between protons on adjacent carbons are invaluable for stereochemical assignment. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In the rigid bicyclo[2.2.1]heptane system, these dihedral angles are well-defined for exo and endo protons. For instance, the coupling constant between an exo proton at C-2 and the adjacent bridgehead proton at C-1 is typically small (around 0-2 Hz) due to a dihedral angle of approximately 90°. In contrast, the coupling between an endo proton at C-2 and the bridgehead proton at C-1 is larger (around 4-6 Hz) due to a smaller dihedral angle.
Long-range couplings, particularly the "W-coupling" or "zigzag" coupling over four bonds, can also be diagnostic. researchgate.net For example, a long-range coupling between an exo proton at C-2 and the syn-proton at C-7 can be observed, whereas this is absent for an endo proton at C-2.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclo[2.2.1]heptane skeleton are also sensitive to the stereochemistry of the substituents. A key diagnostic tool is the γ-gauche effect. An endo bromine atom will cause a significant upfield (shielding) shift on the chemical shift of the γ-carbon (C-7) compared to an exo bromine atom. This is due to steric compression between the endo substituent and the syn-proton on the C-7 bridge.
The following table summarizes typical ¹H NMR coupling constants that are instrumental in the stereochemical assignment of substituted bicyclo[2.2.1]heptanes.
| Coupling | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) | Stereochemical Relevance |
| ³J (H | ~90° | 0-2 | Differentiates exo protons |
| ³J (H | ~30° | 4-6 | Differentiates endo protons |
| ³J (H | ~120° | 2-4 | Distinguishes relative stereochemistry |
| ³J (H | ~0° | 8-10 | Distinguishes relative stereochemistry |
| ³J (H | ~0° | 8-10 | Distinguishes relative stereochemistry |
| ⁴J (H | "W" pathway | 1-3 | Confirms exo configuration |
Note: The exact values can vary depending on the specific substitution pattern and solvent.
X-ray Crystallography for Definitive Structural and Stereochemical Proof
While NMR spectroscopy provides powerful evidence for stereochemical assignment, X-ray crystallography offers the most definitive and unambiguous proof of the three-dimensional structure of a molecule in the solid state. rsc.org For the different stereoisomers of 2,3-dibromobicyclo[2.2.1]heptane, obtaining a single crystal suitable for X-ray diffraction analysis would provide precise information on:
The absolute configuration of the chiral exo,endo isomer.
The relative stereochemistry of the bromine atoms (exo,exo, endo,endo, or exo,endo).
The precise bond lengths, bond angles, and torsional angles within the molecule.
This data allows for a direct visualization of the molecular structure, confirming the assignments made by other spectroscopic methods. For example, the crystal structure of a related tribromo-derivative of bicyclo[2.2.1]heptane has been used to definitively establish its stereochemistry when NMR data was contested. cdnsciencepub.com
The crystallographic data for a hypothetical exo,exo-2,3-dibromobicyclo[2.2.1]heptane might be presented as follows:
| Crystal Data | |
| Chemical Formula | C₇H₁₀Br₂ |
| Formula Weight | 253.97 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| V (ų) | Value |
| Z | 4 |
| ρ | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Use of Lanthanide Shift Reagents in Enantiomeric Differentiation Studies
For the chiral exo,endo-2,3-dibromobicyclo[2.2.1]heptane, the two enantiomers are indistinguishable by conventional NMR spectroscopy as they have identical physical properties in an achiral environment. However, the use of chiral lanthanide shift reagents (LSRs) can enable their differentiation. organicchemistrydata.org
LSRs are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can coordinate to Lewis basic sites in a substrate molecule. organicchemistrydata.org In the case of 2,3-dibromobicyclo[2.2.1]heptane, the bromine atoms can act as weak Lewis bases.
When a chiral LSR is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra. The interaction with the paramagnetic lanthanide ion induces large shifts in the proton and carbon resonances of the substrate, and the magnitude of these shifts (the Lanthanide Induced Shift or LIS) is different for each diastereomeric complex. This results in the splitting of signals in the NMR spectrum, with separate peaks observed for each enantiomer. The integration of these separated signals can then be used to determine the enantiomeric excess of the sample.
While the application of LSRs is more common for compounds with stronger Lewis basic groups like alcohols or ketones, the principle can be extended to halogenated compounds. rsc.org The effectiveness of the enantiomeric differentiation would depend on the strength of the interaction between the bromine atoms and the chiral LSR.
Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromobicyclo 2.2.1 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3-Dibromobicyclo[2.2.1]heptane, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a wealth of information regarding the connectivity, stereochemistry, and conformational aspects of the molecule.
Proton (¹H) NMR Spectral Interpretation, including Long-Range Spin-Spin Couplings
The ¹H NMR spectrum of 2,3-Dibromobicyclo[2.2.1]heptane is expected to be complex due to the rigid bicyclic system and the presence of multiple stereoisomers (exo,exo-, endo,endo-, and exo,endo-). The chemical shifts of the protons are significantly influenced by the electronegativity of the bromine atoms and their stereochemical orientation. Protons on carbons bearing bromine atoms (H-2 and H-3) are expected to resonate at the lowest field.
Long-range spin-spin couplings are a characteristic feature of the bicyclo[2.2.1]heptane system. acs.org The rigid "W" or "zigzag" arrangement of bonds often leads to observable four-bond couplings (⁴J). For instance, a notable long-range coupling is often observed between the bridgehead protons and other protons in the framework.
Table 1: ¹H NMR Chemical Shifts for exo-2-Bromonorbornane (B159885) in CDCl₃ chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) |
| H-2 (endo) | 3.99 |
| H-1 | 2.51 |
| H-4 | 2.31 |
| H-3 (exo) | 2.05 |
| H-7 (syn) | 1.86 |
| H-5 (exo) | 1.64 |
| H-6 (exo) | 1.48 |
| H-3 (endo) | 1.29 |
| H-5 (endo) | 1.18 |
| H-6 (endo) | 1.09 |
This table provides data for a related compound and serves as a reference for interpreting the spectrum of 2,3-Dibromobicyclo[2.2.1]heptane.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides crucial information about the number of non-equivalent carbon atoms and their chemical environment. In 2,3-Dibromobicyclo[2.2.1]heptane, the chemical shifts of C-2 and C-3 will be significantly downfield due to the deshielding effect of the attached bromine atoms. The stereochemistry of the bromine substituents (exo vs. endo) will have a pronounced effect on the chemical shifts of other carbons in the bicyclic system, particularly the γ-gauche effect on the bridge carbon (C-7).
A study on the bromination of tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane reported the formation of exo,exo-2,3-dibromobicyclo[2.2.1]hept-5-ene and exo,endo-2,3-dibromobicyclo[2.2.1]hept-5-ene, providing valuable ¹³C NMR data for these unsaturated analogs. cdnsciencepub.com The chemical shifts in the saturated system are expected to be at a higher field compared to these olefinic derivatives.
Table 2: ¹³C NMR Chemical Shifts for Dibrominated Bicyclo[2.2.1]hept-5-ene Analogs cdnsciencepub.com
| Carbon | exo,exo-2,3-dibromobicyclo[2.2.1]hept-5-ene (δ, ppm) | exo,endo-2,3-dibromobicyclo[2.2.1]hept-5-ene (δ, ppm) |
| C-2, C-3 | 56.9 | 57.8, 60.2 |
| C-1, C-4 | 48.1 | 47.9, 49.1 |
| C-7 | 42.5 | 43.1 |
| C-5, C-6 | 137.4 | 135.2, 137.2 |
This table presents data for unsaturated analogs and is useful for predicting the relative chemical shifts in 2,3-Dibromobicyclo[2.2.1]heptane.
For comparison, the ¹³C NMR chemical shifts of the parent norbornane (B1196662) are also provided. chemicalbook.com
Table 3: ¹³C NMR Chemical Shifts for Norbornane in CDCl₃ chemicalbook.com
| Carbon Assignment | Chemical Shift (ppm) |
| C-1, C-4 | 36.8 |
| C-2, C-3, C-5, C-6 | 30.1 |
| C-7 | 38.7 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE-Diff)
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of 2,3-Dibromobicyclo[2.2.1]heptane.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, helping to trace the connectivity within the bicyclic framework. For example, it would show correlations between H-2 and H-3, and their couplings to adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
NOE-Diff (Nuclear Overhauser Effect Difference Spectroscopy): NOE experiments provide information about the spatial proximity of protons. This technique is crucial for determining the stereochemistry of the bromine substituents. For example, irradiation of an exo-proton on C-2 would be expected to show an NOE enhancement to the syn-proton on the C-7 bridge, whereas an endo-proton would not.
While specific 2D NMR studies on 2,3-Dibromobicyclo[2.2.1]heptane are not documented, the application of these techniques is standard practice for the structural elucidation of complex bicyclic systems. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of 2,3-Dibromobicyclo[2.2.1]heptane, the IR spectrum is expected to be relatively simple, dominated by the absorptions of the alkane framework.
The main absorption bands would be due to:
C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹. The rigid bicyclic structure might lead to a complex pattern of sharp peaks in this region.
C-H bending vibrations: These appear in the 1340-1470 cm⁻¹ range.
C-C stretching vibrations: These are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).
C-Br stretching vibrations: These absorptions are expected in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position will depend on the exo or endo orientation of the bromine atoms.
The IR spectrum of the related bicyclo[2.2.1]heptan-2-one shows characteristic C-H stretching and bending vibrations for the bicyclic framework, which would also be present in 2,3-Dibromobicyclo[2.2.1]heptane. nist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2,3-Dibromobicyclo[2.2.1]heptane (C₇H₁₀Br₂), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in three peaks for the molecular ion cluster at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
A key fragmentation pathway for bicyclo[2.2.1]heptane derivatives is the retro-Diels-Alder reaction. cdnsciencepub.com In the case of 2,3-Dibromobicyclo[2.2.1]heptane, this would involve the cleavage of the C1-C2 and C3-C4 bonds, leading to the formation of a brominated cyclopentadiene (B3395910) cation-radical and bromoethene. Another likely fragmentation is the loss of a bromine atom ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺).
Table 4: Predicted Major Ions in the Mass Spectrum of 2,3-Dibromobicyclo[2.2.1]heptane
| Ion | Description |
| [C₇H₁₀Br₂]⁺ | Molecular ion |
| [C₇H₁₀Br]⁺ | Loss of a bromine atom |
| [C₇H₉Br₂]⁺ | Loss of a hydrogen atom |
| [C₅H₅Br]⁺ | Retro-Diels-Alder fragmentation product |
| [C₂H₃Br]⁺ | Retro-Diels-Alder fragmentation product |
| [HBr]⁺ | Hydrogen bromide ion |
| [Br]⁺ | Bromine ion |
Photoelectron Spectroscopy (PE Spectroscopy) for Electronic Structure Elucidation
Photoelectron (PE) spectroscopy provides information about the energies of molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization. For 2,3-Dibromobicyclo[2.2.1]heptane, PE spectroscopy can be used to probe the interaction between the bromine lone pair orbitals and the σ-framework of the bicyclic system.
The PE spectrum would show bands corresponding to the ionization of electrons from the bromine lone pair orbitals and the C-C and C-H σ-orbitals. The energies and shapes of these bands would be sensitive to the stereochemical relationship between the two bromine atoms. For example, through-space and through-bond interactions between the bromine lone pairs in the exo,exo-, endo,endo-, and exo,endo- isomers would lead to different splittings of the corresponding ionization bands. While specific PE spectroscopic data for 2,3-Dibromobicyclo[2.2.1]heptane is not available, studies on other halogenated norbornanes provide a basis for interpreting its electronic structure.
Theoretical and Computational Studies of 2,3 Dibromobicyclo 2.2.1 Heptane
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can predict a wide range of molecular properties with increasing accuracy.
Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. scribd.com These methods, such as Hartree-Fock (HF) theory, solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. unram.ac.id For a molecule like 2,3-Dibromobicyclo[2.2.1]heptane, ab initio calculations can be used to:
Determine the ground-state electronic structure.
Calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). unram.ac.id
Provide a foundational wave function that can be improved upon with more advanced, correlated methods. unram.ac.id
While computationally intensive, ab initio methods provide a rigorous theoretical foundation for understanding the intrinsic properties of the molecule. scribd.com
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. imperial.ac.ukuobaghdad.edu.iq Instead of calculating the complex many-electron wave function, DFT determines the total energy of a system from its electron density. imperial.ac.uk
For bicyclo[2.2.1]heptane systems, DFT is widely used for:
Structural Optimization: Predicting the most stable three-dimensional arrangement of atoms (the molecular geometry).
Energetic Calculations: Determining the relative energies of different isomers and conformers.
Vibrational Frequencies: Calculating theoretical vibrational spectra to compare with experimental infrared (IR) and Raman data.
Studies on related brominated norbornene derivatives have utilized DFT, often augmented with machine learning, to predict structures and propose alternative configurations to those determined experimentally. researchgate.netresearchgate.net These approaches highlight the power of DFT in structural elucidation, even though the results require careful validation against experimental data. researchgate.netresearchgate.net
A primary application of quantum chemical calculations is the determination of stable molecular geometries and the energies associated with them. For 2,3-Dibromobicyclo[2.2.1]heptane, different stereoisomers (e.g., exo, endo) will have distinct energies, and computational methods can predict which isomer is the most stable.
The process involves:
Proposing a starting geometry for an isomer.
Using a method like DFT to perform a geometry optimization, which systematically alters the atomic positions to find the lowest energy arrangement on the potential energy surface. imperial.ac.uk
Calculating the total electronic energy of the optimized structure.
By comparing the final energies of all possible isomers, a theoretical stability ranking can be established. While the term "binding energy" often refers to the interaction between two separate molecules, in this context, the relative energies of the isomers provide insight into their thermodynamic stability. For instance, DFT calculations have been employed to assess the energy profiles of reaction intermediates, which is crucial for understanding reaction outcomes. scielo.br
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular behavior. nih.gov Molecular dynamics (MD) simulations, a key component of this field, calculate the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For a molecule like 2,3-Dibromobicyclo[2.2.1]heptane, which has a rigid bicyclic framework, conformational analysis is less about large-scale changes and more about subtle variations in bond lengths, angles, and the orientation of substituents. MD simulations can be used to:
Explore the accessible conformational space at a given temperature.
Analyze the dynamics of the bicyclic rings.
Simulate the behavior of the molecule in different environments, such as in a solvent. mun.ca
Methods like replica-exchange molecular dynamics can efficiently sample the conformational space to identify the most probable and lowest-energy conformations. mun.ca While specific MD studies on 2,3-Dibromobicyclo[2.2.1]heptane are not prominent in the literature, the techniques are broadly applicable for understanding its dynamic behavior and interaction with other molecules.
Computational NMR Methods for Spectral Prediction and Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.net Computational methods that can accurately predict NMR spectra are invaluable for validating or challenging proposed structures. bohrium.com
The typical workflow involves:
Calculating the optimized geometry of a candidate molecule using methods like DFT.
Using the optimized geometry to compute NMR parameters, such as chemical shifts (δ) and coupling constants (J).
Comparing the computed spectrum with the experimental one.
A significant case study involving a related compound, (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane, illustrates the role of computational NMR. Researchers initially assigned a structure based on experimental NMR data. researchgate.net However, another research group, using a machine learning-augmented DFT method (DU8ML), challenged this assignment, proposing an alternative isomeric structure. researchgate.netresearchgate.net This computational prediction was based on the premise that the calculated NMR spectrum for their proposed structure better matched the experimental data. researchgate.net Although subsequent, more detailed experimental work including X-ray crystallography ultimately confirmed the original structure and disproved the computational reassignment, this example powerfully demonstrates how computational NMR is actively used to rigorously test and validate chemical structures. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) Data for 2,3-Dibromobicyclo[2.2.1]heptane This table presents theoretically predicted collision cross section values for different adducts of 2,3-Dibromobicyclo[2.2.1]heptane, calculated using CCSbase. uni.lu These values are useful in ion mobility-mass spectrometry studies.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 252.92221 | 146.8 |
| [M+Na]⁺ | 274.90415 | 158.5 |
| [M-H]⁻ | 250.90765 | 153.4 |
| [M+NH₄]⁺ | 269.94875 | 171.7 |
| [M+K]⁺ | 290.87809 | 144.2 |
| [M+HCOO]⁻ | 296.91313 | 161.7 |
| [M+CH₃COO]⁻ | 310.92878 | 161.3 |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, known as reaction mechanisms. scielo.br By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers that control reaction rates and product selectivity. rsc.org
For reactions involving bicyclo[2.2.1]heptane systems, computational approaches can elucidate:
Stereoselectivity: Why one stereoisomer is formed preferentially over another.
Reaction Pathways: Whether a reaction proceeds through, for example, a carbocation intermediate or a concerted rearrangement.
Activation Energies: The energy required to overcome the transition state barrier, which determines the reaction rate. scielo.brrsc.org
In the debate over the structure of the tribromobicyclo[2.2.1]heptane derivative, the computationally revised structure led its proponents to propose a new reaction mechanism to explain its formation. researchgate.netresearchgate.net They suggested a pathway involving a skeletal rearrangement that avoided a carbocation intermediate. researchgate.netresearchgate.net Although the premise for this mechanism was later shown to be incorrect, the study is a clear example of how computational results are used to generate and test mechanistic hypotheses. researchgate.net DFT calculations are frequently used to compute the activation energies for different steps in a proposed mechanism, with the pathway having the lowest energy barriers being the most likely. scielo.brrsc.org
Derivatives and Analogs of 2,3 Dibromobicyclo 2.2.1 Heptane
Synthesis and Functionalization of Derivatives from 2,3-Dibromobicyclo[2.2.1]heptane
The bromine atoms in 2,3-dibromobicyclo[2.2.1]heptane are amenable to various chemical transformations, allowing for the introduction of diverse functional groups. Dehydrobromination reactions, for instance, can lead to the formation of unsaturated bicyclic compounds. The specific products of these elimination reactions are influenced by the reaction conditions and the stereochemistry of the starting material.
Furthermore, nucleophilic substitution reactions can be employed to replace the bromine atoms with other functionalities. These reactions often proceed with a high degree of stereoselectivity due to the sterically hindered nature of the bicyclo[2.2.1]heptane skeleton. The rigid structure of the molecule dictates the trajectory of the incoming nucleophile, leading to the preferential formation of specific stereoisomers.
The functionalized derivatives obtained from 2,3-dibromobicyclo[2.2.1]heptane are valuable intermediates in organic synthesis. They can be further elaborated to construct more complex molecular architectures. For example, the introduction of oxygen-containing functional groups can pave the way for the synthesis of bicyclic ethers and esters. nih.gov
Related Halogenated Bicyclo[2.2.1]heptane Compounds
A variety of other halogenated bicyclo[2.2.1]heptane compounds have been synthesized and studied, each exhibiting unique chemical properties.
2,3-Dichlorobicyclo[2.2.1]heptane: This compound, a chlorinated analog of 2,3-dibromobicyclo[2.2.1]heptane, shares a similar bicyclic core but differs in the nature of the halogen substituents. sigmaaldrich.comnih.gov The synthesis of its derivatives, such as 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-carboxyphenylimides, has been reported. researchgate.net
Tribromobicyclo[2.2.1]heptane: The addition of a third bromine atom to the bicyclo[2.2.1]heptane framework results in tribromobicyclo[2.2.1]heptane. The low and high-temperature bromination of 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene have been investigated to understand the formation mechanisms and the role of neighboring group participation in rearrangements. researchgate.net The structure of the resulting tribromo derivatives has been a subject of study, with computational methods being used to revise previously assigned structures. researchgate.net
Other Halogenated Derivatives: Research has also explored the synthesis of other chlorinated derivatives, such as 1,4-dichlorobicyclo[2.2.1]heptane and 3,3-dichlorobicyclo[2.2.1]heptane-2,2-dicarbonitrile. acs.orgprepchem.com
Below is a table summarizing some of these related halogenated compounds:
| Compound Name | Molecular Formula | Key Features |
| 2,3-Dichlorobicyclo[2.2.1]heptane | C7H10Cl2 | Chlorinated analog of the primary compound. sigmaaldrich.comnih.gov |
| Tribromobicyclo[2.2.1]heptane | C7H9Br3 | Contains three bromine atoms on the bicyclic frame. researchgate.net |
| 1,4-Dichlorobicyclo[2.2.1]heptane | C7H10Cl2 | Isomeric with the 2,3-dichloro derivative. acs.org |
| 3,3-Dichlorobicyclo[2.2.1]heptane-2,2-dicarbonitrile | C9H8Cl2N2 | Dichlorinated derivative with dicarbonitrile substitution. prepchem.com |
Compounds with Modified Bicyclo[2.2.1]heptane Skeletons
Modifications to the core bicyclo[2.2.1]heptane skeleton have led to the development of a diverse range of compounds with interesting properties and applications.
Bicyclo[2.2.1]heptane-2,3-dicarboxylate: These compounds feature two carboxylate groups attached to the bicyclic framework. The synthesis of diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has been described, which can be further processed to other derivatives. orgsyn.org The disodium (B8443419) salt of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be prepared via catalytic hydrogenation of its unsaturated precursor. google.com These dicarboxylate derivatives are useful in the synthesis of more complex molecules.
Bicyclo[2.2.1]heptane-2,3-dicarboximide: These imide derivatives are important intermediates in the synthesis of pharmaceuticals. google.comresearchgate.net For instance, cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide is a key intermediate for antipsychotic and anxiolytic drugs. google.com Various methods for its preparation have been developed, including the reaction of the corresponding dicarboxylic anhydride (B1165640) with urea (B33335) or ammonia. google.com
The following table outlines some of these modified bicyclo[2.2.1]heptane compounds:
| Compound Name | Key Structural Modification | Synthetic Precursor/Method |
| Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate | Introduction of a diaza group and two ethyl carboxylate groups. | Hydrogenation of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. orgsyn.org |
| Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt | Dicarboxylic acid groups present as sodium salts. | Catalytic hydrogenation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid disodium salt. google.com |
| cis-exo-Bicyclo[2.2.1]heptane-2,3-dicarboximide | Imide ring fused to the bicyclic skeleton. | Reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with urea. google.com |
Structure-Reactivity and Structure-Property Relationships in 2,3-Dibromobicyclo[2.2.1]heptane Analogs
The rigid and well-defined geometry of the bicyclo[2.2.1]heptane framework makes its derivatives excellent models for studying the relationship between molecular structure and chemical reactivity or physical properties.
The stereochemistry of the substituents on the bicyclic ring system plays a crucial role in determining the outcome of chemical reactions. For instance, the endo or exo orientation of substituents can significantly influence the rate and stereoselectivity of reactions. This is due to steric hindrance and the through-space interactions between different parts of the molecule.
In the context of halogenated bicyclo[2.2.1]heptanes, the nature and position of the halogen atoms affect the molecule's reactivity. The presence of electron-withdrawing halogen atoms can influence the acidity of neighboring protons and the stability of reaction intermediates.
Structure-property relationship studies have also been conducted on bicyclo[2.2.1]heptane derivatives to understand how modifications to the molecular structure impact physical properties like refractive index. uq.edu.au For example, quantitative structure-property relationship (QSPR) models have been developed to predict the refractive indices of organic compounds, including those with bicyclic structures. uq.edu.au These models can aid in the rational design of new materials with specific optical properties.
The introduction of the bicyclo[2.2.1]heptane unit into liquid crystal structures has also been explored, demonstrating its effect on transition temperatures and mesophase behavior. tandfonline.com The rigid and bulky nature of this bicyclic unit can significantly alter the packing of molecules in the liquid crystalline state.
Advanced Research Utility and Future Directions for 2,3 Dibromobicyclo 2.2.1 Heptane
2,3-Dibromobicyclo[2.2.1]heptane as a Versatile Synthetic Intermediate
2,3-Dibromobicyclo[2.2.1]heptane serves as a valuable precursor for a range of chemical reactions, primarily centered around the reactivity of its carbon-bromine bonds. Dehalogenation and elimination reactions are among the most studied transformations, providing access to other functionalized bicyclic systems.
One of the key synthetic applications of 2,3-dibromobicyclo[2.2.1]heptane is its conversion to bicyclo[2.2.1]heptene, commonly known as norbornene. This transformation is typically achieved through a dehalogenation reaction. For instance, treatment of 2,3-dibromobicyclo[2.2.1]heptane with a reducing agent can efficiently remove the bromine atoms, yielding the corresponding alkene. This process is crucial as norbornene itself is a widely used monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
The stereochemistry of 2,3-dibromobicyclo[2.2.1]heptane plays a critical role in its reactivity, particularly in elimination reactions. The rate of elimination to form a double bond is highly dependent on the spatial arrangement of the hydrogen and bromine atoms. It has been observed that the cis-isomer of 2,3-dibromobicyclo[2.2.1]heptane undergoes an elimination reaction much faster than its trans-isomer. pearson.compearson.com This is because the E2 elimination mechanism, which is often favored, requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. This specific geometric constraint is met in the cis-isomer, facilitating a more rapid reaction. pearson.comlibretexts.org
Furthermore, research has shown that the dehydrohalogenation of 2,3-dibromobicyclo[2.2.1]heptane can be a pathway to other brominated norbornene derivatives. acs.org These reactions highlight the compound's utility in generating a library of related structures for further synthetic exploration.
Potential as a Building Block for Complex Organic Synthesis
The bicyclo[2.2.1]heptane skeleton is a recurring motif in a variety of complex and biologically active molecules. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable feature in drug design and natural product synthesis. While specific examples detailing the direct use of 2,3-dibromobicyclo[2.2.1]heptane in the total synthesis of complex natural products are not extensively documented in readily available literature, its derivatives are instrumental. For instance, bicyclo[2.2.1]heptane-based structures are key components in the synthesis of prostaglandin (B15479496) endoperoxide analogs and various pharmaceutical agents. nih.gov
The synthetic potential of 2,3-dibromobicyclo[2.2.1]heptane lies in its ability to be converted into other functionalized bicyclo[2.2.1]heptane derivatives. For example, the synthesis of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide, an important intermediate for psychotropic drugs like Lurasidone and the anxiolytic Tospirone, starts from the corresponding dicarboxylic acid anhydride (B1165640), which can be conceptually derived from the dibromo precursor. google.com The ability to introduce other functional groups through substitution reactions of the bromine atoms further expands its utility as a versatile building block for creating intricate molecular architectures. nih.gov
Exploratory Research into Novel Materials Derived from Bicyclo[2.2.1]heptane Scaffolds
The unique structural and physical properties of the bicyclo[2.2.1]heptane framework have led to its exploration in the field of materials science. The incorporation of this rigid scaffold into polymers can impart desirable characteristics such as high thermal stability and specific mechanical properties.
Halogenated norbornenes, a class of compounds to which 2,3-dibromobicyclo[2.2.1]heptane belongs, have been investigated for their potential use as flame retardants. researchgate.net The presence of halogen atoms can interfere with the combustion process, thereby reducing the flammability of materials.
Furthermore, polymers derived from norbornene and its derivatives, often synthesized via Ring-Opening Metathesis Polymerization (ROMP), can exhibit high glass transition temperatures and be amorphous and glassy. researchgate.net Research has shown that polynorbornenes can be produced with high surface areas and significant pore volumes, making them promising candidates for applications such as gas storage, particularly for carbon dioxide. researchgate.netrsc.org While not directly starting from 2,3-dibromobicyclo[2.2.1]heptane, the study of polymers from related norbornene monomers provides a strong indication of the potential of this class of compounds in creating advanced materials. The ability to functionalize the polymer backbone through the initial choice of a substituted monomer like a halogenated norbornene opens up possibilities for tuning the material's properties for specific applications. researchgate.net
Emerging Research Areas in Halogenated Bridged Systems
Halogenated bridged bicyclic compounds, including derivatives of bicyclo[2.2.1]heptane, represent a significant and growing area of chemical research. The introduction of halogen atoms onto these rigid scaffolds can profoundly influence their chemical reactivity and biological activity.
In medicinal chemistry, the incorporation of halogens is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comnih.govresearchgate.net The unique three-dimensional structure of bridged systems like bicyclo[2.2.1]heptane allows for precise positioning of these halogen atoms, which can lead to enhanced binding affinity to biological targets and improved metabolic stability. researchgate.net The synthesis of novel halogenated bicyclic and tricyclic derivatives continues to be an active area of research, with the aim of developing new therapeutic agents for a range of diseases. researchgate.netmdpi.com
In the realm of synthetic methodology, the development of new reactions involving halogenated bridged systems is a continuous endeavor. This includes the exploration of novel cycloaddition reactions, cross-coupling strategies, and rearrangement pathways to access new and complex molecular architectures. acs.orgnih.gov The study of reaction mechanisms, such as the role of neighboring group participation and the stereochemical outcomes of reactions involving these strained systems, remains a fundamental area of investigation that informs the design of new synthetic routes. researchgate.net Furthermore, the unique reactivity of highly strained halogenated systems, such as those derived from bicyclo[1.1.0]butanes, is being harnessed for the rapid assembly of complex cyclic and heterocyclic scaffolds. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,3-dibromobicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
- Methodology : A common approach involves bromination of bicyclo[2.2.1]heptane derivatives. For example, Baldwin et al. demonstrated that diimide reduction in nonpolar, non-protic media at dry ice temperatures (~-78°C) can selectively control stereochemistry in bicyclic systems . Evidence from the hydrogenation of 7,7-dibromobicyclo[4.1.0]heptane suggests that zinc-mediated debromination in ethanol/KOH may yield stereospecific products, though substituent effects (e.g., methylene groups) require careful optimization .
- Data Contradictions : While Baldwin’s method achieved ~30% yield for a dioxabicyclo analog , analogous dibromo systems may require tailored solvent systems (e.g., THF vs. ethanol) to avoid byproducts like cyclopropane ring opening .
Q. How can the rigid bicyclo[2.2.1]heptane core influence the compound’s physical properties and reactivity?
- Methodology : The bicyclo[2.2.1]heptane scaffold imposes significant steric constraints, enhancing hydrophobicity and reducing conformational flexibility. Computational studies (e.g., DFT) predict that substituents at the 2- and 3-positions (e.g., bromine) amplify steric hindrance, affecting solubility and intermolecular interactions . Experimental NMR data for similar dibromo derivatives (e.g., endo-2,3-dibromo-7,7-dimethylenebicyclo[2.2.1]heptane) show distinct cyclopropyl proton signals (~9.39 ppm), confirming structural rigidity .
Q. What safety protocols are recommended for handling halogenated bicyclic compounds?
- Methodology : While direct safety data for 2,3-dibromobicyclo[2.2.1]heptane is limited, guidelines for structurally related diazabicyclo compounds emphasize:
- Avoiding ignition sources (P210) due to potential decomposition at elevated temperatures .
- Using non-protic solvents (e.g., hexane) during synthesis to minimize exothermic side reactions .
- Storing under inert atmospheres (N₂/Ar) to prevent bromine liberation .
Advanced Research Questions
Q. How do exo vs. endo bromine substituents affect electronic structure and reaction pathways?
- Methodology : Stereochemical descriptors (exo/endo) critically influence dipole moments and bond polarization. For example, endo-bromine in 2,3-dibromo derivatives creates a more electron-deficient core, favoring nucleophilic attack at the bicyclo bridgehead. Comparative IR and NMR studies of exo- vs. endo-isomers (e.g., 3100 cm⁻¹ cyclopropyl C-H stretches) can differentiate electronic environments .
- Data Gaps : No direct studies on 2,3-dibromobicyclo[2.2.1]heptane isomers exist, but extrapolation from chlorinated bornanes suggests endo substituents increase thermal stability due to reduced steric strain .
Q. Can DFT calculations predict detonation properties or stability for high-energy derivatives of this compound?
- Methodology : DFT-based heat of formation (HOF) and bond dissociation energy (BDE) analyses are viable. For nitramine-functionalized bicyclo[2.2.1]heptanes, replacing C–NO₂ with N–NO₂ groups lowers impact sensitivity while maintaining high detonation velocity (~9,000 m/s) .
- Contradictions : Current models assume idealized crystal packing, which may not account for bromine’s polarizability. Experimental validation via drop-weight impact testing is recommended .
Q. What analytical techniques resolve structural ambiguities in halogenated bicyclo systems?
- Methodology :
- X-ray crystallography : Resolves exo/endo bromine placement and ring strain (e.g., bond angles <109.5° in bicyclo cores) .
- GC-MS/EI : Fragmentation patterns (e.g., loss of Br₂ at m/z 160) distinguish dibromo isomers from mono-brominated byproducts .
- Dynamic NMR : Detects restricted rotation in bridged systems via temperature-dependent splitting of cyclopropyl proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
